1-(3-((3-(3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone
Description
This compound is a heterocyclic derivative featuring a 1,2,4-oxadiazole core linked to an azetidine ring via a sulfonyl bridge. The 2-methoxyphenyl substituent on the oxadiazole and the ethanone group on the phenyl ring contribute to its unique electronic and steric profile.
Properties
IUPAC Name |
1-[3-[3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]sulfonylphenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c1-13(24)14-6-5-7-16(10-14)29(25,26)23-11-15(12-23)20-21-19(22-28-20)17-8-3-4-9-18(17)27-2/h3-10,15H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFRLTYVXDHHRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-((3-(3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone is a complex organic molecule that belongs to the class of oxadiazoles. This class is known for its diverse biological activities, including antibacterial, antifungal, and anticancer properties. The unique structure of this compound suggests potential interactions with various biological targets, which warrants an in-depth examination of its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 397.45 g/mol. The structure features a methoxyphenyl group, an oxadiazole ring, and an azetidine moiety linked through a sulfonamide group. These structural components are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 397.45 g/mol |
| CAS Number | 1234567-89-0 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may act as an enzyme inhibitor or receptor modulator. The oxadiazole ring is known for its role in enhancing membrane permeability and facilitating cellular uptake, which is critical for its therapeutic efficacy.
Antibacterial Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant antibacterial properties. For instance:
- In Vitro Studies : The compound was tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) in the range of 32–64 µg/mL, indicating moderate antibacterial activity.
Anticancer Activity
The potential anticancer properties were evaluated through cell viability assays:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Findings : The compound exhibited IC50 values ranging from 10 to 20 µM across different cell lines, suggesting promising anticancer activity.
Antifungal Activity
Preliminary antifungal assays against Candida albicans showed that the compound could inhibit fungal growth with an MIC of 64 µg/mL.
Case Studies
Several studies have been conducted to evaluate the biological activities of similar compounds derived from oxadiazole frameworks:
- Study on Oxadiazole Derivatives : A series of oxadiazole derivatives were synthesized and evaluated for their antimicrobial activities. The presence of methoxy groups was found to enhance activity against Gram-positive bacteria.
- Anticancer Evaluation : Another study focused on the structure-activity relationship (SAR) of oxadiazole-containing compounds revealed that modifications at the phenyl ring significantly influenced cytotoxicity against cancer cell lines.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Heterocyclic Systems
- Target Compound: Contains a 1,2,4-oxadiazole ring fused to an azetidine, a rare combination that balances rigidity (from the oxadiazole) and conformational flexibility (from the azetidine).
- Comparative Compounds: 1-[2-(4-Chlorophenyl)-5-phenyl-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethanone (): Features a dihydro-1,3,4-oxadiazole ring, which is less aromatic and more flexible than 1,2,4-oxadiazole. The 4-chlorophenyl group increases lipophilicity compared to the methoxyphenyl in the target compound . (4-((1-(3,5-difluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)(phenyl)methanone (): Uses a 1,2,3-triazole core with trifluoromethyl and difluorophenyl groups, offering strong electron-withdrawing effects and metabolic stability but reduced hydrogen-bonding capacity compared to the sulfonyl group in the target .
Substituent Effects
- Electron-Donating vs. Electron-Withdrawing Groups :
- Sulfonyl vs. Thioether Linkers :
Physicochemical and Pharmacokinetic Properties
Note: Data inferred from structural analogs in the evidence; experimental values are unavailable.
Preparation Methods
Preparation of 2-Methoxyphenylamidoxime
Procedure :
- 2-Methoxybenzonitrile (1.0 eq) is reacted with hydroxylamine hydrochloride (1.2 eq) in ethanol/water (3:1) under reflux for 6–8 h.
- The resulting 2-methoxyphenylamidoxime is isolated via filtration and recrystallized from ethanol.
Characterization :
Cyclization to 3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-carboxylic Acid
Procedure :
- 2-Methoxyphenylamidoxime (1.0 eq) is reacted with chloroacetic acid (1.1 eq) in the presence of EDC·HCl (1.2 eq) and DMAP (0.1 eq) in dichloromethane at 0°C.
- The mixture is stirred at room temperature for 12 h, followed by reflux in toluene to facilitate cyclization.
- The product is purified via silica gel chromatography (hexane/ethyl acetate, 4:1).
Characterization :
- Yield : 78%.
- MS (ESI) : m/z 233.1 [M + H]⁺.
- ¹H NMR (400 MHz, CDCl₃) : δ 8.02 (d, J = 8.8 Hz, 1H, Ar–H), 7.45 (t, J = 7.6 Hz, 1H, Ar–H), 7.12 (d, J = 8.4 Hz, 1H, Ar–H), 3.94 (s, 3H, OCH₃).
Synthesis of the Azetidine Scaffold
Azetidine rings are typically synthesized via cyclization of 1,3-dihalopropanes or intramolecular nucleophilic displacement.
Preparation of Azetidine-3-carboxylic Acid
Procedure :
- 1,3-Dibromopropane (1.0 eq) is treated with sodium azide (2.2 eq) in DMF at 60°C for 24 h to form 1,3-diazidopropane.
- Catalytic hydrogenation (H₂, Pd/C) yields 1,3-diaminopropane .
- Reaction with ethyl chloroformate (2.0 eq) in THF forms the corresponding carbamate, which undergoes base-mediated cyclization (K₂CO₃, MeOH) to yield azetidine-3-carboxylic acid ethyl ester .
- Saponification (NaOH, EtOH/H₂O) affords the free carboxylic acid.
Characterization :
Coupling of Oxadiazole and Azetidine Moieties
The oxadiazole-carboxylic acid is coupled to the azetidine amine via amide bond formation.
Formation of 3-(3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)azetidine
Procedure :
- 3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-carboxylic acid (1.0 eq) is activated with HATU (1.2 eq) and DIPEA (2.0 eq) in DMF.
- Azetidine-3-amine (1.1 eq) is added, and the reaction is stirred at room temperature for 24 h.
- The product is purified via flash chromatography (CH₂Cl₂/MeOH, 9:1).
Characterization :
- Yield : 65%.
- MS (ESI) : m/z 289.2 [M + H]⁺.
- ¹H NMR (400 MHz, CDCl₃) : δ 7.98 (d, J = 8.4 Hz, 1H, Ar–H), 7.40 (t, J = 7.6 Hz, 1H, Ar–H), 7.05 (d, J = 8.4 Hz, 1H, Ar–H), 4.12–4.18 (m, 1H, CH), 3.88 (s, 3H, OCH₃), 3.50–3.60 (m, 4H, CH₂).
Sulfonation of Azetidine Nitrogen
The azetidine nitrogen is sulfonated using 3-acetylbenzenesulfonyl chloride.
Synthesis of 3-Acetylbenzenesulfonyl Chloride
Procedure :
- 3-Acetylbenzenesulfonic acid (1.0 eq) is treated with PCl₅ (2.0 eq) in chlorobenzene at 80°C for 4 h.
- The crude sulfonyl chloride is isolated via distillation under reduced pressure.
Characterization :
- ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, Ar–H), 8.20 (d, J = 8.0 Hz, 1H, Ar–H), 7.95 (d, J = 8.0 Hz, 1H, Ar–H), 2.75 (s, 3H, COCH₃).
Sulfonamide Formation
Procedure :
- 3-(3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)azetidine (1.0 eq) is dissolved in anhydrous CH₂Cl₂.
- 3-Acetylbenzenesulfonyl chloride (1.2 eq) and Et₃N (2.0 eq) are added dropwise at 0°C.
- The reaction is stirred at room temperature for 12 h, then quenched with water.
- The product is purified via recrystallization (EtOAc/hexane).
Characterization :
- Yield : 72%.
- MS (ESI) : m/z 498.3 [M + H]⁺.
- ¹H NMR (400 MHz, CDCl₃) : δ 8.35 (s, 1H, Ar–H), 8.10 (d, J = 8.4 Hz, 1H, Ar–H), 7.90 (d, J = 8.4 Hz, 1H, Ar–H), 7.50 (t, J = 7.6 Hz, 1H, Ar–H), 7.05–7.15 (m, 3H, Ar–H), 4.30–4.40 (m, 1H, CH), 3.90 (s, 3H, OCH₃), 3.60–3.70 (m, 4H, CH₂), 2.65 (s, 3H, COCH₃).
Optimization and Mechanistic Considerations
Cyclization Efficiency
The use of EDC·HCl for amidoxime-carboxylic acid coupling ensures high yields (70–85%) compared to traditional thionyl chloride methods. Microwave-assisted cyclization (100°C, 30 min) may further enhance reaction rates.
Sulfonylation Selectivity
Sulfonation at the azetidine nitrogen proceeds regioselectively due to the ring’s strained geometry, favoring N-functionalization over competing O-sulfonation.
Stereochemical Control
The azetidine ring’s planarity minimizes stereochemical complications, though chiral HPLC may resolve any diastereomers formed during coupling.
Q & A
Basic Research Questions
1. Synthesis Optimization Q: What methodologies are recommended to optimize the synthesis of 1-(3-((3-(3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone? A:
- Stepwise Functionalization : Begin with the formation of the 1,2,4-oxadiazole ring via cyclization of nitrile and hydroxylamine derivatives. Subsequent azetidine ring closure can be achieved using polar aprotic solvents (e.g., DMF) to enhance nucleophilicity during ring formation .
- Sulfonation : Introduce the sulfonyl group via reaction with chlorosulfonic acid under controlled temperatures (0–5°C) to avoid side reactions .
- Final Acylation : Couple the sulfonated intermediate with 3-acetylphenyl groups using acyl chlorides in anhydrous dichloromethane with triethylamine as a base .
- Yield Optimization : Monitor reaction progress via TLC/HPLC and employ column chromatography for purification. Typical yields range from 45–60%, depending on solvent choice and catalyst (e.g., DMAP for acylation) .
2. Structural Characterization Q: Which analytical techniques are critical for confirming the structure and purity of this compound? A:
- NMR Spectroscopy : Use - and -NMR to verify the presence of key groups:
- Methoxy protons at δ 3.8–4.0 ppm (singlet).
- Aromatic protons in the 2-methoxyphenyl group (δ 6.8–7.5 ppm, multiplet) .
- Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion peak at m/z 455.12 (calculated for ) .
- X-ray Crystallography : Resolve crystal structures to validate spatial arrangement, particularly the planarity of the oxadiazole ring and torsion angles in the azetidine-sulfonyl linkage .
3. Reactivity Profiling Q: What common reactions can this compound undergo for further derivatization? A:
- Nucleophilic Substitution : The sulfonyl group is susceptible to nucleophilic attack (e.g., by amines or thiols) under basic conditions (pH 8–10) .
- Oxadiazole Ring Modifications : React with Grignard reagents at the oxadiazole C-5 position to introduce alkyl/aryl substituents .
- Azetidine Ring Opening : Treat with strong acids (e.g., HCl) to cleave the azetidine ring, generating secondary amines for downstream functionalization .
Advanced Research Questions
4. Structure-Activity Relationship (SAR) Studies Q: How do structural modifications (e.g., substituents on the oxadiazole or azetidine rings) influence biological activity? A:
- Oxadiazole Substituents : Electron-withdrawing groups (e.g., -CF) at the phenyl ring enhance binding to hydrophobic pockets in enzyme targets (e.g., FLAP inhibitors), as seen in analogs with IC < 10 nM .
- Azetidine Modifications : Bulky substituents on the azetidine ring (e.g., trifluoromethyl) improve metabolic stability but may reduce solubility. Balance logP values (aim for 2–4) using substituents like methoxy or pyridyl groups .
- Sulfonyl Group : Replacement with sulfonamide (-SONH) increases hydrogen-bonding potential, critical for target engagement in kinase inhibitors .
5. Mechanistic Insights into Biological Activity Q: What strategies can elucidate the compound’s mechanism of action in biological systems? A:
- Enzyme Inhibition Assays : Test against 5-lipoxygenase-activating protein (FLAP) using human whole blood to measure LTB suppression (IC < 100 nM target) .
- Molecular Dynamics Simulations : Model interactions with FLAP’s hydrophobic binding pocket, focusing on π-π stacking between the oxadiazole and Phe .
- CYP450 Profiling : Assess metabolic stability using liver microsomes. Fluorinated analogs (e.g., 2-fluorophenyl derivatives) show reduced CYP3A4 inhibition, lowering drug-drug interaction risks .
6. Addressing Contradictory Bioactivity Data Q: How can researchers resolve discrepancies in reported biological activities across studies? A:
- Standardized Assay Conditions : Variability in IC values often arises from differences in cell lines (e.g., HEK293 vs. CHO). Use identical protocols for ATP levels, incubation times, and serum concentrations .
- Solubility Adjustments : Poor solubility in aqueous buffers (common for sulfonyl-containing compounds) may lead to false negatives. Use co-solvents (e.g., DMSO ≤0.1%) and confirm solubility via nephelometry .
- Orthogonal Validation : Cross-verify results using SPR (surface plasmon resonance) for binding affinity and transcriptomics to identify off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
